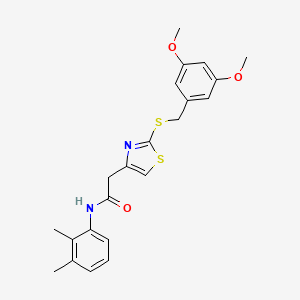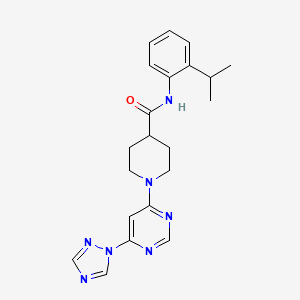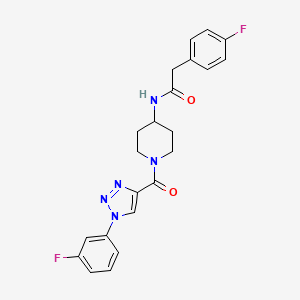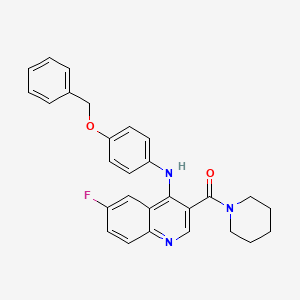
(4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone, also known as BFPM, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '(4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone' involves the reaction of 4-(Benzyloxy)aniline with 6-fluoro-3-iodoquinoline, followed by the reaction of the resulting intermediate with piperidin-1-ylmethanone.
Starting Materials
4-(Benzyloxy)aniline, 6-fluoro-3-iodoquinoline, piperidin-1-ylmethanone, Pd(OAc)2, K2CO3, CuI, DMF, THF, EtOH, NaBH4, HCl
Reaction
Step 1: 4-(Benzyloxy)aniline is reacted with CuI, K2CO3, and DMF in THF to form the corresponding aryl iodide intermediate., Step 2: The aryl iodide intermediate is then reacted with 6-fluoro-3-iodoquinoline in the presence of Pd(OAc)2 and K2CO3 in DMF to form the desired intermediate., Step 3: The intermediate is then reacted with piperidin-1-ylmethanone in the presence of NaBH4 and HCl in EtOH to form the final product.
科学的研究の応用
(4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone has been studied extensively for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-tumor activity in breast cancer cells, as well as anti-inflammatory properties in animal models of inflammation. Moreover, (4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
作用機序
The mechanism of action of (4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. (4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
生化学的および生理学的効果
(4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects in various scientific research studies. It has been found to induce cell death in breast cancer cells, inhibit the production of inflammatory cytokines in animal models of inflammation, and inhibit the growth of bacteria and fungi. Moreover, (4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
(4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone has several advantages for use in lab experiments. It is a novel compound that has not been extensively studied, making it an interesting subject for scientific research. Moreover, (4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone has been shown to have low toxicity in animal models, making it a safer alternative to other compounds that may have toxic effects. However, (4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone has some limitations for lab experiments. It is a complex compound that requires a multi-step synthesis process, which may make it difficult to produce in large quantities. Additionally, its mechanism of action is not fully understood, which may make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on (4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone. One potential avenue of research is to investigate its potential as a therapeutic agent for breast cancer and other types of cancer. Another direction is to study its anti-inflammatory properties in more detail, with the aim of developing new treatments for inflammatory diseases. Additionally, further research could be conducted to explore its potential as a new antibiotic, with the aim of developing new treatments for bacterial and fungal infections. Finally, more studies are needed to elucidate the mechanism of action of (4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone, which may provide new insights into its potential therapeutic applications.
特性
IUPAC Name |
[6-fluoro-4-(4-phenylmethoxyanilino)quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O2/c29-21-9-14-26-24(17-21)27(25(18-30-26)28(33)32-15-5-2-6-16-32)31-22-10-12-23(13-11-22)34-19-20-7-3-1-4-8-20/h1,3-4,7-14,17-18H,2,5-6,15-16,19H2,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDHTEHYXYBMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)OCC5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-1-propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2909404.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2909406.png)
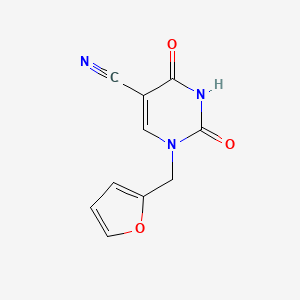
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2909411.png)
![3-amino-N-(5-chloro-2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2909412.png)
![1-{[3,5-Bis(methoxycarbonyl)-4-methylthiophen-2-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B2909413.png)
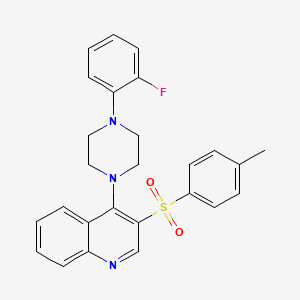
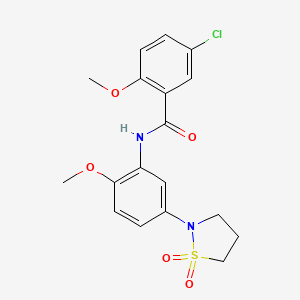
![Methyl (E)-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2909416.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2909418.png)
![N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2909421.png)
